1-Chloro-2-(3-chloro-2-methylpropyl)benzene
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Overview
Description
1-Chloro-2-(3-chloro-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12Cl2. It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-2-methylpropyl group and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(3-chloro-2-methylpropyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of benzene with 3-chloro-2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(3-chloro-2-methylpropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring and the propyl group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Scientific Research Applications
1-Chloro-2-(3-chloro-2-methylpropyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-2-(3-chloro-2-methylpropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and the propyl group can participate in various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methylbenzene: Similar in structure but lacks the 3-chloro-2-methylpropyl group.
1-Chloro-3-(chloromethyl)benzene: Similar but with different substitution pattern on the benzene ring.
1-Chloro-2,3-dimethylbenzene: Similar but with methyl groups instead of the propyl group.
Uniqueness
1-Chloro-2-(3-chloro-2-methylpropyl)benzene is unique due to the presence of both a chlorine atom and a 3-chloro-2-methylpropyl group on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H12Cl2 |
---|---|
Molecular Weight |
203.10 g/mol |
IUPAC Name |
1-chloro-2-(3-chloro-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12Cl2/c1-8(7-11)6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChI Key |
IEUUZSDJQPGGKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)CCl |
Origin of Product |
United States |
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